1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They exhibit a broad range of biological activities and have applications in medicinal chemistry, agriculture, and as materials in chemical industries. The synthesis of benzimidazole derivatives, including those substituted at various positions, is a topic of ongoing research.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with chlorophenylmethyl groups, often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. A method described involves the aerobic oxidative synthesis of 2-arylbenzimidazoles from arylmethanols or arylmethylamines catalyzed by Fe(III)/TEMPO under solvent-free conditions, showcasing an environmentally friendly approach (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by spectroscopic methods such as UV-vis, FT-IR, and NMR techniques. These methods provide insights into the electronic structure and substituent effects on the benzimidazole core. The synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole derivatives demonstrates the structural versatility of these compounds (Karcı & Demirçalı, 2006).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and coordination with metal ions to form complexes. The reactivity can be influenced by substituents on the benzimidazole ring, allowing for the synthesis of a wide range of compounds with diverse properties.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the molecular structure and substitution pattern on the benzimidazole ring.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the substituents and the overall molecular structure. Studies on the reactivity and stability of these compounds contribute to their application in synthesizing novel materials and biologically active molecules.
- (Yu et al., 2015)
- (Karcı & Demirçalı, 2006)
Scientific Research Applications
Enantioselective Catalysis: Bifunctional chiral 2-aminobenzimidazole derivatives, including variants of the compound , can catalyze enantioselective stereodivergent α-chlorination of 1,3-diketone derivatives (Sánchez, Baeza, & Alonso, 2016).
Synthesis of Azo Dyes: These compounds have been used in the efficient synthesis of disperse azo dyes and phenylazopyrimidone dyes (Karcı & Demirçalı, 2006).
Immunomodulation: Some 2-aminobenzimidazole derivatives, which are structurally related, exhibit immunomodulatory activities. They can inhibit humoral immune response while stimulating cellular immune response (Nawrocka & Zimecki, 1998).
Anticancer Potential: Derivatives of 2-aminobenzimidazole have shown cytotoxic activity against human cancer cell lines, suggesting their potential as anti-cancer agents (Nawrocka et al., 2004).
Antimicrobial and Protistocidal Activity: Hydrochlorides of related compounds exhibit antibacterial and protozoal activities against various pathogens (Divaeva et al., 2014).
Biofilm Inhibition: 2-aminobenzimidazole derivatives effectively inhibit and disperse gram-positive biofilms, potentially through a zinc-chelating mechanism, making them potential antimicrobial agents (Rogers, Huigens, & Melander, 2009).
Corrosion Inhibition: Benzimidazole derivatives have shown effectiveness in inhibiting iron corrosion in acidic solutions (Khaled, 2003).
Synthesis of Polyimides: These compounds are involved in the synthesis of novel aromatic polyimides, which have various applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
DNA-Encoded Libraries: Their use in the synthesis of multifunctional 2-aminobenzimidazoles on DNA, expanding the ability to design and synthesize DNA-encoded libraries, is notable (Su et al., 2020).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJSDNECZUKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353511 | |
Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |
CAS RN |
109635-38-3 | |
Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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